The compound is derived from Butyrivibrio fibrisolvens, a bacterium commonly found in the digestive systems of ruminants. This organism plays a crucial role in the fermentation processes within the rumen, contributing to the breakdown of complex carbohydrates and production of volatile fatty acids, which are vital for ruminant health .
Butyrivibriocin AR10 is classified as a cyclic bacteriocin, specifically belonging to a group of bacteriocins known for their circular structure that enhances stability and resistance to enzymatic degradation. This classification places it among other notable bacteriocins that have been studied for their antimicrobial properties .
The synthesis of Butyrivibriocin AR10 involves ribosomal translation and post-translational modifications typical of bacteriocins. The gene responsible for its production, designated as bviA, was cloned and characterized through molecular techniques. The peptide was isolated from culture supernatants using ammonium sulfate precipitation followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) .
The synthesis process includes:
Butyrivibriocin AR10 exhibits a circular structure characterized by a specific sequence of amino acids that contribute to its stability and function. Spectroscopic methods such as electrospray ionization mass spectrometry (ESI-MS) and one-dimensional nuclear magnetic resonance (1H-NMR) were utilized to elucidate its molecular structure .
The molecular weight of Butyrivibriocin AR10 has been determined through mass spectrometry, confirming its cyclic nature and providing insights into its amino acid composition. The circular structure is significant as it enhances resistance to proteolytic enzymes, making it more effective in various applications .
Butyrivibriocin AR10 demonstrates antibacterial activity primarily through disruption of bacterial cell membranes. Its mechanism involves binding to specific receptors on target bacteria, leading to pore formation that results in cell lysis.
The bacteriocin's effectiveness against various Gram-positive bacteria has been documented, with studies showing that it can inhibit growth by interfering with essential cellular processes. The interaction with lipid bilayers has been studied using model membranes to understand its mode of action better .
Butyrivibriocin AR10 exerts its antimicrobial effects by forming pores in the membranes of susceptible bacteria. This action disrupts membrane integrity, leading to leakage of cellular contents and eventual cell death.
Research indicates that Butyrivibriocin AR10 is particularly effective against certain strains of Clostridium and other related pathogens found in ruminant digestive systems. The precise binding interactions and pore-forming capabilities have been explored through biophysical studies, providing a deeper understanding of its functionality .
Butyrivibriocin AR10 has several potential applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4